magnesium;2-methoxyethanolate
Description
Significance of Magnesium Alkoxides as Precursors in Inorganic Synthesis
Magnesium alkoxides are a class of organometallic compounds that serve as critical precursors in the synthesis of advanced inorganic materials. Their utility stems from their ability to decompose cleanly at relatively low temperatures to yield high-purity magnesium-containing products. A primary application is the production of magnesium oxide (MgO), a material valued for its high melting point, wide bandgap, excellent thermal stability, and low dielectric constant. koreascience.kr
Methods such as sol-gel processing and thermal decomposition utilize magnesium alkoxides like magnesium methoxide (B1231860) and magnesium ethoxide to produce nanosized MgO particles and thin films. researchgate.netresearchgate.net The chemical nature of the alkoxide, particularly the size of the alkyl group, significantly influences the decomposition process and the properties of the final MgO product. For example, studies have shown that as the size of the alkyl group increases, the decomposition temperature of the magnesium alkoxide precursor decreases. researchgate.netnih.gov This allows for greater control over the crystallization and morphology of the resulting oxide particles. researchgate.netrsc.org The activation energy required for thermal decomposition is also dependent on the alkyl group, with magnesium ethoxide requiring less energy than magnesium methoxide. researchgate.netnih.gov This tunable reactivity makes magnesium alkoxides versatile building blocks for creating materials with specific characteristics, such as buffer layers in electronic devices or protective layers in plasma display panels. koreascience.kr
Overview of 2-methoxyethanolate as a Ligand in Coordination Chemistry
The 2-methoxyethanolate anion, derived from the alcohol 2-methoxyethanol (B45455), is a noteworthy ligand in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. thermofisher.com The 2-methoxyethanolate ligand possesses two potential donor atoms: the alkoxide oxygen and the ether oxygen. This structure allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. savemyexams.comcore.ac.uk
The ability of a ligand to form multiple bonds to a single metal center is known as chelation, a process that generally enhances the stability of the resulting complex. thermofisher.com Furthermore, the 2-methoxyethanolate ligand can act as a bridging ligand, linking multiple metal centers together. This has been observed in a hexanuclear sodium complex, where it adopts a μ3-bridging mode, bonding to three separate sodium ions. core.ac.uk This versatility in coordination modes—acting as a chelating or bridging agent—makes 2-methoxyethanolate a useful component in constructing complex supramolecular architectures and metal-organic frameworks.
Research Landscape of Magnesium Coordination Compounds in Contemporary Materials Science
Magnesium coordination compounds are the subject of extensive research in modern materials science, largely due to their role as single-source precursors for the deposition of high-quality thin films. psu.edu The development of well-defined molecular precursors is crucial for techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which require volatile, stable, and reactive compounds. koreascience.krpsu.edu The goal is to design a single molecule that contains all the necessary elements and decomposes cleanly on a substrate, leaving behind the desired material with minimal contamination. psu.edu
Chemical Properties of Magnesium;2-methoxyethanolate
| Property | Value | Reference |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₁₄MgO₄ | nih.govchemicalregister.com |
| Molecular Weight | 174.48 g/mol | nih.gov |
| Synonyms | Magnesium methoxyethoxide, Magnesium bis(2-methoxyethanolate) | nih.govchemicalregister.com |
| CAS Number | 45840-94-6 | nih.govchemicalregister.com |
Comparative Thermal Decomposition of Magnesium Alkoxides
| Compound | Decomposition Temperature (in N₂ atmosphere) | Activation Energy for Decomposition | Reference |
| Magnesium Methoxide | ~330 °C | 161 +/- 23 kJ/mol | researchgate.netnih.gov |
| Magnesium Ethoxide | ~260 °C | 130 +/- 24 kJ/mol | researchgate.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14MgO4 |
|---|---|
Molecular Weight |
174.48 g/mol |
IUPAC Name |
magnesium;2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Mg/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI Key |
YXOSSQSXCRVLJY-UHFFFAOYSA-N |
Canonical SMILES |
COCC[O-].COCC[O-].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies for Magnesium;2 Methoxyethanolate
Direct Alkoxylation Approaches
Direct alkoxylation involves the direct reaction of a magnesium source with 2-methoxyethanol (B45455). The most fundamental of these methods uses metallic magnesium as the starting material.
Reaction of Metallic Magnesium with 2-methoxyethanol
The synthesis of magnesium alkoxides from the direct reaction of metallic magnesium with an alcohol is a well-established, albeit sometimes challenging, method. ijpsm.comiaea.org This reaction involves the direct attack of the alcohol on the metal surface, leading to the formation of the corresponding magnesium alkoxide and the liberation of hydrogen gas. ijpsm.comalfachemic.com
A primary hurdle in this synthesis is the high passivity of magnesium metal, which is typically coated with a thin, unreactive layer of magnesium oxide (MgO). ijpsm.comwvu.edustackexchange.com This layer inhibits the reaction with the alcohol, often leading to a significant induction period before the reaction commences. wikipedia.org
To overcome the passivating effect of the magnesium oxide layer and initiate the reaction, various activating agents or catalysts are commonly employed. wvu.eduwikipedia.org These substances work by disrupting the oxide layer, thereby exposing the fresh, reactive magnesium metal surface to the alcohol. stackexchange.com
Common activating agents include:
Iodine (I₂) : A small amount of iodine is a traditional and effective initiator. iaea.orgstackexchange.comresearchgate.net
Halogenated Hydrocarbons : Compounds like 1,2-dibromoethane (B42909) or methyl iodide are frequently used. 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation has been successful. wvu.edustackexchange.comwikipedia.org
Mercuric Chloride (HgCl₂) : This compound can amalgamate the surface of the magnesium, significantly enhancing its reactivity. stackexchange.comwikipedia.org
Pre-formed Grignard Reagents : Adding a small quantity of a previously prepared Grignard reagent can also serve as an effective initiator. stackexchange.comwikipedia.org
Mechanical methods, such as crushing the magnesium pieces in situ, rapid stirring, or sonication, can also be used to break the oxide layer and promote the reaction. ijpsm.comstackexchange.comwikipedia.org
Reaction conditions play a critical role in the direct synthesis of magnesium alkoxides. For the reaction between magnesium and 2-methoxyethanol, applying heat is generally necessary to achieve a reasonable reaction rate. Often, the mixture is heated to reflux in a suitable solvent to initiate and sustain the reaction. ijpsm.comsciencemadness.org
Elevated pressure can also be a factor, particularly when dealing with volatile alcohols or when trying to increase the reaction rate. Pressurized reactors are sometimes required, especially in industrial-scale synthesis, to maintain the reaction temperature and contain the evolving hydrogen gas safely. google.com The choice of solvent is also crucial; it must be anhydrous to prevent the newly formed alkoxide from being destroyed by water. wvu.edu Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are common choices as they are aprotic and can help stabilize the resulting alkoxide species. wikipedia.org
Transalkoxylation and Alcoholysis Routes
Alternative synthetic pathways avoid the use of metallic magnesium and its associated activation challenges. These routes start with pre-formed, reactive magnesium compounds, such as other magnesium alkoxides or organomagnesium compounds.
Ligand Exchange Reactions with Pre-formed Magnesium Alkoxides
Transalkoxylation, also known as alcoholysis, involves the exchange of alkoxide groups. google.com In this method, a readily available magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide, is treated with 2-methoxyethanol. An equilibrium is established, which can be driven towards the desired product, magnesium;2-methoxyethanolate, by removing the more volatile alcohol (methanol or ethanol) through distillation.
Mg(OR)₂ + 2 CH₃OCH₂CH₂OH ⇌ Mg(OCH₂CH₂OCH₃)₂ + 2 ROH (where R is a smaller alkyl group, e.g., methyl or ethyl)
A patent describes a process for preparing pure magnesium alkoxides by reacting a magnesium alkoxide (like magnesium methoxide) dissolved in a solvent with an excess of a different alcohol that has a longer alkyl chain. google.com The 2-methoxyethanol, being a bidentate chelating ligand, can form a stable five-membered ring with the magnesium ion, which can provide a thermodynamic driving force for the exchange reaction.
Selective Alcoholysis for Pure this compound
A highly effective method for synthesizing magnesium alkoxides is the alcoholysis of organomagnesium compounds, such as dialkylmagnesium (R₂Mg) or Grignard reagents (RMgX). rsc.org This reaction is typically fast and clean, as the alcohol's acidic proton readily reacts with the highly basic carbanion of the organometallic compound to release an alkane, which is an inert byproduct.
R₂Mg + 2 CH₃OCH₂CH₂OH → Mg(OCH₂CH₂OCH₃)₂ + 2 RH
Research has shown that reacting n-butyl-sec-butylmagnesium with two equivalents of a bulky alcohol leads to the clean formation of the corresponding magnesium bis(alkoxide). nih.gov Similarly, trinuclear and tetranuclear magnesium alkoxide clusters have been synthesized via the reaction of dibutylmagnesium (B73119) with 2-N,N-dimethylaminoethanol or 2-methoxyethanol in the presence of phenols. researchgate.net These reactions demonstrate the utility of alcoholysis of organomagnesium precursors for accessing complex magnesium alkoxide structures.
Interactive Data Tables
Table 1: Comparison of Synthetic Routes to this compound
| Methodology | Magnesium Source | Primary Reactant | Key Advantages | Key Challenges | Typical Byproducts |
|---|---|---|---|---|---|
| Direct Reaction | Metallic Magnesium (Mg) | 2-methoxyethanol | Atom economical, simple reagents | Magnesium passivity, slow reaction, requires activation | Hydrogen (H₂) |
| Transalkoxylation | Magnesium Alkoxide (e.g., Mg(OMe)₂) | 2-methoxyethanol | Avoids handling metallic Mg, cleaner reaction | Equilibrium-driven, requires removal of byproduct alcohol | Lower alcohol (e.g., Methanol) |
Table 2: Example of Reaction Conditions for Magnesium Alkoxide Cluster Synthesis researchgate.net
| Parameter | Condition/Reagent |
|---|---|
| Magnesium Source | Dibutylmagnesium |
| Alcohol | 2-methoxyethanol / 2-N,N-dimethylaminoethanol |
| Co-reagent | Various phenols |
| Resulting Product | Trinuclear and tetranuclear magnesium alkoxide clusters |
Non-Aqueous Synthesis Techniques
Non-aqueous methods are paramount in the synthesis of magnesium alkoxides due to the sensitivity of the magnesium-oxygen bond to water. These techniques employ organic solvents to create an inert environment, thereby preventing the decomposition of the desired product.
Utilization of Magnesium Organometallics (e.g., Mg(n-Bu)(sec-Bu)) in Alkoxide Synthesis
A prominent non-aqueous route involves the reaction of organomagnesium compounds, such as n-butyl-sec-butylmagnesium (Mg(n-Bu)(sec-Bu)), with the corresponding alcohol, in this case, 2-methoxyethanol. nih.govrsc.orgnsf.gov This method leverages the high reactivity of the organomagnesium precursor to facilitate the formation of the magnesium alkoxide. wikipedia.org The reaction typically proceeds via the protonolysis of the alkyl groups by the alcohol, leading to the formation of the magnesium alkoxide and the corresponding alkane as a byproduct. nsf.gov
The general synthesis of a Grignard reagent, a type of organomagnesium compound, involves the reaction of an alkyl halide with magnesium metal in an ether solvent. libretexts.org The reactivity of these organomagnesium compounds can be harnessed for the synthesis of functionalized magnesium organometallics, which are versatile intermediates. rsc.org
For instance, the treatment of n-butyl-sec-butylmagnesium with two equivalents of an alcohol (HOR) can cleanly form the desired Mg(OR)₂(THF)₂ complex. nsf.gov The reaction can proceed stepwise, with the initial reaction with one equivalent of the alcohol forming an intermediate species, Mg(OR)(sec-Bu)(THF)₂. nih.govrsc.orgnsf.gov The selectivity in the protonolysis of the n-butyl versus the sec-butyl group is likely influenced by the steric differences between the two alkyl groups. nsf.gov The intermediate nature of this mono-alkoxide species is demonstrated by its subsequent reaction with another equivalent of the alcohol to yield the final bis(alkoxide) product. nsf.gov
The choice of the organomagnesium precursor can be critical. While Grignard reagents (RMgX) are common, dialkylmagnesium compounds (R₂Mg) are also utilized. libretexts.org The synthesis of R₂Mg can be achieved by reacting a Grignard reagent with dioxane, where the precipitation of the magnesium dihalide drives the reaction forward. libretexts.org
Solvothermal Synthesis of Magnesium-Containing Precursors
Solvothermal synthesis is another powerful non-aqueous technique for preparing magnesium-containing materials, including precursors for this compound. kochi-tech.ac.jpmdpi.com This method involves heating a precursor solution in a closed vessel at a temperature higher than the boiling point of the solvent, leading to high-pressure conditions. kochi-tech.ac.jpmdpi.com These conditions facilitate the crystallization of the desired product and can offer control over particle size and morphology. nih.govmdpi.com
The solvothermal method is widely used for synthesizing various nanomaterials due to its advantages, such as high reproducibility and the potential for scalability. kochi-tech.ac.jp It has been successfully applied to produce magnesium oxide (MgO) nanocrystals and other magnesium-containing nanoassemblies by carefully selecting the magnesium salt, organic additives, solvent, and reaction temperature. kochi-tech.ac.jpmdpi.com For example, Mg(OH)₂ nanotubes have been synthesized via a simple solvothermal method using Mg₁₀(OH)₁₈Cl₂·5H₂O nanowires as precursors. rsc.org
In the context of alkoxide synthesis, the solvothermal approach can be adapted to react magnesium precursors with the desired alcohol under controlled temperature and pressure. analis.com.myunnes.ac.id The choice of precursors is broad and can include magnesium salts like magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) or magnesium acetate. analis.com.mymdpi.com The use of different magnesium precursors can influence the final product's characteristics. mdpi.com For instance, studies on the synthesis of MgF₂ have shown that the choice of magnesium precursor (acetate, carbonate, nitrate, or chloride) affects the resulting nanoparticle size and specific surface area. mdpi.com
Control of Synthetic Parameters for Tailored Products
The ability to tailor the properties of this compound hinges on the precise control of various synthetic parameters. These include the solvent system, reactant concentrations, and the stoichiometry of the reactants.
Influence of Solvent Systems and Concentration
The choice of solvent is a critical factor that can significantly impact the outcome of the synthesis. biotage.comajms.iq Solvents not only dissolve the reactants but can also influence reaction kinetics, product selectivity, and the morphology of the final product. biotage.comsci-hub.se In the synthesis of magnesium alkoxides, ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used because they are polar and aprotic, effectively solvating the magnesium species without reacting with them. libretexts.org
The concentration of reactants in the solvent also plays a crucial role. sserc.org.uknagwa.comscribd.comresearchgate.net Higher concentrations can lead to increased reaction rates due to a higher frequency of collisions between reactant molecules. nagwa.comscribd.com However, concentration can also affect the solubility of the product and may influence particle agglomeration and morphology. sci-hub.se For example, in the synthesis of magnesium ethoxide, the use of a nonpolar co-solvent like n-hexane was found to modulate the polarity of the solvent system, which in turn controlled the precipitation rate and size of the product seeds. sci-hub.se
The following table illustrates the effect of solvent choice on reaction yield in a generic organic synthesis, highlighting the importance of this parameter. biotage.com
| Solvent | Reaction Concentration (mg/mL) | Load (mg) | Yield (mg) | % Yield |
| DMSO | 20 | 20 | 5.3 | 26.5% |
| DMF | 20 | 20 | 10.4 | 52.0% |
| EtOAc | 20 | 10.5 | 8.1 | 77.1% |
| DCM | 20 | 20 | 17.3 | 86.5% |
This table is a generalized example based on a specific organic reaction and serves to illustrate the principle of solvent effect on yield. biotage.com
Role of Stoichiometry in Product Composition
Stoichiometry, the molar ratio of reactants, is a fundamental parameter that dictates the composition of the final product. osti.gov In the synthesis of this compound from an organomagnesium precursor like Mg(n-Bu)(sec-Bu), the stoichiometric ratio of the alcohol (2-methoxyethanol) to the magnesium compound determines whether a mono- or bis-alkoxide is formed.
As previously mentioned, reacting Mg(n-Bu)(sec-Bu) with one equivalent of an alcohol (HOR) selectively yields the mono-alkoxide intermediate, Mg(OR)(sec-Bu)(THF)₂. nih.govrsc.orgnsf.gov To obtain the desired bis(alkoxide), Mg(OR)₂, two equivalents of the alcohol must be used. nsf.gov This precise control over stoichiometry allows for the isolation of specific, well-defined magnesium alkoxide complexes.
In more complex systems, such as the synthesis of mixed-metal oxides, the stoichiometric ratio of the metal precursors in the initial solution directly controls the atomic composition of the final product. kochi-tech.ac.jp For instance, in the synthesis of ZnO–TiO₂ composite nanoassemblies, the Zn/Ti mixing ratio in the precursor solution determined the final composition of the nanoassemblies. kochi-tech.ac.jp Similarly, in the formation of magnesium-substituted materials, the initial stoichiometry of the magnesium precursor relative to other components can be adjusted to achieve the desired level of magnesium incorporation. osti.gov
The following table summarizes the relationship between the stoichiometry of alcohol (HOR) and the resulting magnesium alkoxide product when starting with Mg(n-Bu)(sec-Bu).
| Molar Ratio of Mg(n-Bu)(sec-Bu) to HOR | Product |
| 1 : 1 | Mg(OR)(sec-Bu)(THF)₂ |
| 1 : 2 | Mg(OR)₂(THF)₂ |
This demonstrates the critical role of stoichiometric control in synthesizing the target this compound compound.
Coordination Chemistry of Magnesium;2 Methoxyethanolate
Coordination Environment of Magnesium(II) in 2-methoxyethanolate Complexes
The geometry and coordination number of magnesium complexes are dictated by a balance between maximizing electrostatic attractions and minimizing steric repulsions. wikipedia.org For the Mg(II) ion, this balance typically results in specific, favored coordination environments.
Typical Coordination Geometries (e.g., Hexacoordination, Octahedral)
The preference for octahedral coordination in magnesium is a defining characteristic, with deviations often resulting in structural strain. nih.gov This high preference is also observed in biologically relevant magnesium complexes, which frequently feature a six-coordinate octahedral core, often involving water molecules or other oxygen-donating groups. rsc.org
| Characteristic | Description | Common Examples | Reference |
|---|---|---|---|
| Preferred Coordination Number | 6 | [Mg(H₂O)₆]²⁺, Mg-carboxylate complexes | nih.govnih.gov |
| Dominant Geometry | Octahedral | Most hexacoordinate Mg(II) complexes | mdpi.comrsc.org |
| Typical Donor Atoms | Oxygen, Nitrogen | Water, Alcohols, Ethers, Carboxylates, Amides | nih.govnlc-bnc.ca |
| Bonding Nature | Predominantly Ionic / Ion-Dipole | Interaction with hard donors like oxygen | wikipedia.org |
Chelation Modes and Ligand Denticity of 2-methoxyethanolate
Chelation involves the bonding of a single ligand to a central metal ion through two or more separate coordinate bonds, a process common for polydentate ligands. researchgate.net The 2-methoxyethanolate ligand (⁻OCH₂CH₂OCH₃) possesses two potential donor sites: the negatively charged alkoxide oxygen and the neutral ether oxygen. This structure allows it to function as a bidentate chelating agent, forming a stable five-membered ring with the metal center (Mg-O-C-C-O). core.ac.ukwikipedia.org
While no crystal structure for a simple magnesium;2-methoxyethanolate complex is prominently reported, the behavior of this ligand can be observed in other contexts. For instance, in a complex hexanuclear sodium aggregate, the 2-methoxyethanolate group was found to coordinate to sodium centers through both of its oxygen atoms, confirming its bidentate chelating capability. fiveable.me Given Mg(II)'s strong affinity for oxygen donors, it is highly probable that 2-methoxyethanolate acts as a bidentate, or "diorial," ligand in its magnesium complexes.
Impact of Steric Factors on Coordination Number and Geometry
Steric effects, which arise from the spatial arrangement of atoms, play a critical role in determining the structure and stability of metal complexes. escholarship.org In coordination chemistry, bulky ligands can cause steric hindrance, which is the slowing of chemical reactions or the prevention of certain structural formations due to spatial congestion. escholarship.orgnih.gov
For magnesium alkoxide complexes, the steric bulk of the ligand can influence whether the resulting structure is monomeric or forms larger aggregates. pressbooks.pub Less sterically demanding ligands may allow for the formation of dimeric or polymeric structures through bridging alkoxide groups. Conversely, very bulky ligands can prevent this aggregation, favoring mononuclear species with a lower coordination number. pressbooks.pub The 2-methoxyethanolate ligand is relatively small and flexible. Its steric profile is not expected to be large enough to prevent the magnesium center from achieving its preferred hexacoordination. This coordination could be satisfied by three individual 2-methoxyethanolate ligands chelating to a single magnesium ion or by a combination of chelating and bridging interactions in a polynuclear structure.
Ligand Interactions and Complex Stability
The stability of a this compound complex is governed by the intrinsic nature of the magnesium-oxygen bonds and the collective effect of non-covalent interactions in the condensed phase.
Role of Oxygen Donor Atoms from 2-methoxyethanolate in Metal Binding
The interaction between the Mg(II) ion and the 2-methoxyethanolate ligand is a classic example of a hard-hard interaction according to Hard and Soft Acids and Bases (HSAB) theory. The Mg(II) ion is a hard Lewis acid, characterized by its small size and high positive charge density. Oxygen atoms, such as those in the alkoxide and ether functional groups of the 2-methoxyethanolate ligand, are hard Lewis bases. nlc-bnc.cauiuc.edu This compatibility leads to strong, predominantly electrostatic (ion-dipole) interactions, which are a primary driving force for complex formation. libretexts.org The chelate effect, resulting from the bidentate coordination of the ligand, further enhances the thermodynamic stability of the complex compared to coordination by two separate monodentate ligands. researchgate.net
Intermolecular Interactions in Solid-State Structures
The flexible alkyl chain of the 2-methoxyethanolate ligand would contribute to London dispersion forces. Furthermore, the polarity of the C-O bonds would create a molecular dipole moment, leading to dipole-dipole attractions between adjacent complexes. While not possessing strong hydrogen bond donors, weak C-H···O interactions between the alkyl protons and oxygen atoms of neighboring ligands are also possible, contributing to the stability of the crystal lattice. nih.gov The specific arrangement of molecules in the crystal would aim to maximize these attractive forces, influencing properties such as melting point and solubility. gantep.edu.tr
Competition with Other Ligands (e.g., Solvents, Water)
The coordination environment of magnesium in this compound is significantly influenced by the presence of other potential ligands, such as solvents or water. The 2-methoxyethanolate ligand itself contains an ether oxygen atom which can coordinate intramolecularly to the magnesium center, leading to a competition between self-coordination, solvent coordination, and reaction with protic species like water.
This compound, with the formula Mg(OCH₂CH₂OMe)₂, is described as an insoluble, non-volatile white solid. Its insolubility in non-coordinating solvents like benzene (B151609) and coordinating solvents such as diethyl ether suggests a polymeric structure where the methoxyethanolate ligands bridge between magnesium centers. This indicates that the intramolecular ether oxygen of the 2-methoxyethanolate ligand effectively competes with external solvent molecules, leading to strong intermolecular association and a stable, polymeric network. This polymeric nature arises from the propensity of the magnesium ion to achieve a higher coordination number, which is satisfied by the oxygen atoms of adjacent 2-methoxyethanolate units.
The competition with coordinating solvents is a critical aspect of the chemistry of magnesium alkoxides. In many syntheses of magnesium alkoxide complexes, donor solvents like tetrahydrofuran (B95107) (THF) are used and often found coordinated to the magnesium center in the final product. nih.gov For instance, mononuclear magnesium bis(alkoxide) complexes have been synthesized with two THF molecules coordinated to the magnesium atom to satisfy its coordination sphere. nih.gov In the context of this compound, while the compound itself is largely insoluble, its use in forming multinuclear clusters often involves coordinating solvents. In these clusters, solvent molecules like THF can be found coordinated to some magnesium centers, indicating a dynamic equilibrium between the intramolecular ether coordination of the 2-methoxyethanolate ligand and the external solvent molecules. acs.org
Water represents a highly competitive and reactive ligand. Magnesium alkoxides are generally very sensitive to moisture and readily undergo hydrolysis. acs.org The reaction with water is typically rapid and irreversible, leading to the formation of magnesium hydroxide (B78521) and the release of the parent alcohol, 2-methoxyethanol (B45455). This process occurs because water is a strong Brønsted acid relative to the alcohol and the hydroxide ligand forms a more thermodynamically stable product with magnesium. The hydrolysis reaction effectively demonstrates that water outcompetes the 2-methoxyethanolate ligand, leading to the decomposition of the original compound. Studies on the hydrolysis of related compounds like magnesium methoxide (B1231860) show that the process leads to the formation of polymeric gels of magnesium hydroxide. dss.go.th
The table below summarizes the competitive interactions of this compound with various types of ligands.
| Competing Ligand | Type of Interaction | Resulting Structure/Product | Observations |
| 2-Methoxyethanolate (self) | Intramolecular/Intermolecular Coordination | Polymeric [Mg(OCH₂CH₂OMe)₂]n | Leads to insolubility in many common organic solvents due to strong self-association. |
| Tetrahydrofuran (THF) | Lewis Acid-Base Coordination | Solvated complexes, e.g., in clusters | THF can coordinate to Mg centers, competing with the ligand's ether oxygen, especially in the formation of soluble cluster complexes. nih.govacs.org |
| Water (H₂O) | Hydrolysis (Protonolysis) | Magnesium Hydroxide [Mg(OH)₂] + 2-methoxyethanol | An irreversible reaction where water acts as a strong competing ligand, leading to the decomposition of the alkoxide. acs.org |
Formation of Homo- and Heterometallic this compound Clusters
Magnesium alkoxides exhibit a strong tendency to form multinuclear aggregates or clusters. This behavior is driven by the desire of the magnesium ions to expand their coordination sphere, which is achieved through the formation of bridging bonds with alkoxide ligands. The 2-methoxyethanolate ligand is particularly adept at facilitating the formation of such clusters due to its ability to bridge metal centers and the additional coordination provided by its ether oxygen.
Homometallic Clusters
Research has demonstrated the successful synthesis and structural characterization of homometallic magnesium clusters incorporating the 2-methoxyethanolate ligand. A notable example is the formation of trinuclear magnesium alkoxide clusters. acs.org These clusters can be synthesized through the reaction of dibutylmagnesium (B73119) with a mixture of a bulky phenol (B47542) and 2-methoxyethanol. acs.org
In a specific example, a trinuclear magnesium cluster with the formula [Mg₃(μ₂-OAr)₃(μ₂-OCH₂CH₂OMe)(OCH₂CH₂OMe)(THF)] was synthesized and characterized by single-crystal X-ray diffraction. acs.org The core of this complex features a triangular arrangement of three magnesium atoms. The key structural details are presented in the table below.
Table 1: Structural Features of a Trinuclear this compound Cluster
| Feature | Description |
|---|---|
| Magnesium Core | Three Mg²⁺ ions forming a triangular arrangement. |
| Bridging Ligands | Three bulky phenoxide ligands (μ₂-OAr) bridge the edges of the magnesium triangle. One 2-methoxyethanolate ligand (μ₂-OCH₂CH₂OMe) also acts as a bridge between two magnesium atoms. |
| Terminal Ligands | One terminal 2-methoxyethanolate ligand is coordinated to one of the magnesium atoms. |
| Solvent Coordination | One molecule of tetrahydrofuran (THF) is coordinated to a magnesium atom to complete its coordination sphere. |
Data sourced from Yin et al. (2013). acs.org
In this structure, the 2-methoxyethanolate ligands play multiple roles: one bridges two magnesium centers, while another acts as a terminal ligand. This demonstrates the versatility of the ligand in stabilizing multinuclear architectures. The formation of these well-defined clusters highlights how the reaction conditions and the presence of other ligands (like phenols) can be tuned to move from the insoluble polymeric form of this compound to soluble, discrete molecular clusters.
Heterometallic Clusters
The formation of heterometallic clusters, containing two or more different metal ions, is a significant area of coordination chemistry. While specific, structurally characterized examples of heterometallic clusters containing both magnesium and the 2-methoxyethanolate ligand are not prominently documented in the reviewed literature, the general behavior of magnesium alkoxides and the known coordinating properties of 2-methoxyethanol suggest a strong potential for their formation.
Magnesium alkoxides are known to form heterobimetallic clusters with other metals. For instance, heterometallic methylzinc-magnesium alkoxide clusters have been synthesized and characterized. scispace.com Furthermore, 2-methoxyethanol has proven to be an excellent solvent and ligand for the synthesis of heterometallic 3d-4f oxo-alkoxide clusters, demonstrating its effectiveness in bridging different types of metal ions. nih.gov These examples from related systems suggest that this compound is a viable precursor for constructing heterometallic architectures. The synthesis would likely involve the reaction of this compound, or its in-situ generated equivalent, with a salt or alkoxide of another metal. The resulting cluster's structure would depend on the nature of the second metal, the stoichiometry of the reactants, and the solvent system employed.
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article focusing solely on the chemical compound "this compound" with the detailed structural and spectroscopic data requested in the outline.
The search for specific experimental data, such as single-crystal X-ray diffraction analysis, detailed bond lengths and angles, and specific ¹H NMR spectroscopic findings for this compound, did not yield any results. The scientific literature provides extensive information on other magnesium alkoxide complexes, particularly those with bulky ligands, but data for the specific, simpler this compound complex is absent.
Therefore, the creation of an accurate and scientifically sound article adhering to the strict requirements of the provided outline for this particular compound cannot be accomplished at this time.
Structural Elucidation and Spectroscopic Characterization of Magnesium;2 Methoxyethanolate Complexes
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of magnesium 2-methoxyethanolate. These methods provide detailed insights into the molecular framework by probing the vibrational modes of the constituent functional groups. ksu.edu.sa
Infrared and Raman spectroscopy are instrumental in identifying the characteristic functional groups within the magnesium 2-methoxyethanolate complex and elucidating the coordination of the 2-methoxyethanolate ligand to the magnesium center. spectroscopyonline.com The spectra are sensitive to changes in bond vibrations, which are influenced by the coordination environment. ksu.edu.sa
Key vibrational modes observed in the spectra of magnesium 2-methoxyethanolate include:
C-H Stretching: These vibrations, typically appearing in the 2800-3000 cm⁻¹ region, are characteristic of the alkyl chain of the 2-methoxyethanolate ligand. sciencemadness.org
C-O Stretching: The C-O stretching vibrations are particularly informative. The spectrum exhibits strong bands corresponding to the C-O bonds of the ether and alcohol functionalities within the ligand. sciencemadness.org Shifts in the positions of these bands upon complexation, compared to the free ligand, provide evidence of coordination to the magnesium ion.
Mg-O Stretching: The vibrations associated with the magnesium-oxygen bonds are found in the lower frequency region of the spectrum (typically below 600 cm⁻¹). sciencemadness.orgmjcce.org.mk The presence and characteristics of these bands directly confirm the formation of the magnesium alkoxide.
The complementary nature of IR and Raman spectroscopy is advantageous. While IR spectroscopy is more sensitive to polar bonds and changes in the dipole moment, Raman spectroscopy excels in detecting vibrations of homonuclear bonds and symmetric stretching modes. ksu.edu.saspectroscopyonline.com For instance, the symmetric C-O-C stretching vibration might be more prominent in the Raman spectrum, while asymmetric stretches are typically stronger in the IR spectrum.
Table 1: Characteristic Vibrational Frequencies for Magnesium 2-methoxyethanolate
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C-H Stretch | 2800 - 3000 | IR, Raman |
| C-O Stretch | 1050 - 1150 | IR, Raman |
| Mg-O Stretch | 400 - 600 | IR, Raman |
Note: The exact positions of the peaks can vary depending on the specific coordination environment and the presence of any solvent molecules.
Beyond simple functional group identification, vibrational spectroscopy allows for a more detailed investigation of the molecular structure. The number, position, and intensity of the vibrational bands can reveal information about the symmetry of the complex and the nature of the bonding. americanpharmaceuticalreview.com
For example, the splitting of certain vibrational bands can indicate the presence of multiple, non-equivalent ligands or different coordination geometries around the magnesium center. The analysis of the low-frequency region, where the Mg-O vibrations occur, is particularly crucial for understanding the core structure of the complex. mjcce.org.mk The presence of multiple bands in this region could suggest the formation of oligomeric or polymeric structures, where bridging and terminal alkoxide ligands give rise to distinct vibrational frequencies.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of magnesium 2-methoxyethanolate complexes. nih.gov This information is vital for confirming the identity of the compound and gaining insights into its structural stability. savemyexams.com
Upon ionization in the mass spectrometer, the magnesium 2-methoxyethanolate complex will form a molecular ion (M⁺), the peak with the highest mass-to-charge ratio (m/z), which corresponds to the molecular weight of the complex. savemyexams.com However, due to the energetic nature of some ionization techniques like electron ionization (EI), the molecular ion may be unstable and undergo fragmentation. uni-saarland.de
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. libretexts.org Common fragmentation pathways for metal alkoxides include:
Loss of an Alkoxy Group: Cleavage of the Mg-O bond can result in the loss of a 2-methoxyethoxy radical, leading to a significant fragment ion.
Loss of an Alkyl Group: Fragmentation within the ligand itself, such as the loss of a methyl or ethyl group from the 2-methoxyethanolate chain, can also occur.
Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of stable neutral molecules and characteristic fragment ions.
The use of "soft" ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can often minimize fragmentation and allow for the observation of the intact molecular ion, which is crucial for accurate molecular weight determination. uni-saarland.deresearchgate.net
Table 2: Hypothetical Fragmentation Data for Magnesium;2-methoxyethanolate
| m/z Value | Possible Fragment |
|---|---|
| 174 | [Mg(OCH₂CH₂OCH₃)₂]⁺ (Molecular Ion) |
| 99 | [Mg(OCH₂CH₂OCH₃)]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Note: This table is illustrative. The actual fragmentation pattern can be influenced by the specific mass spectrometry conditions used.
Thermal Analysis for Decomposition Pathways and Product Identification
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition of magnesium 2-methoxyethanolate. nih.gov These methods provide information on the temperatures at which the complex decomposes and the nature of the thermal events (e.g., endothermic or exothermic).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For magnesium 2-methoxyethanolate, the TGA thermogram would show distinct mass loss steps corresponding to the removal of solvent molecules (if present) and the subsequent decomposition of the alkoxide ligands. mdpi.com The final residual mass should correspond to the formation of magnesium oxide (MgO). nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated. The DSC curve will show peaks corresponding to thermal events. For instance, an endothermic peak would be observed during the decomposition of the complex, indicating the energy required to break the chemical bonds.
By coupling the thermal analyzer to a mass spectrometer or an infrared spectrometer, the gaseous products evolved during decomposition can be identified in real-time. This provides a detailed understanding of the decomposition mechanism. For magnesium 2-methoxyethanolate, the expected decomposition products would include volatile organic compounds derived from the 2-methoxyethanolate ligand, such as ethers, aldehydes, and alcohols, with the final solid product being magnesium oxide. rsc.orgrsc.org The decomposition of magnesium alkoxides generally leads to the formation of the corresponding metal oxide. acs.orgacs.org
Table 3: Potential Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| < 150 | Variable | Loss of adsorbed solvent |
| 200 - 400 | Significant | Decomposition of 2-methoxyethanolate ligands |
| > 400 | Stable | Formation of Magnesium Oxide (MgO) residue |
Note: The specific temperatures and mass loss percentages will depend on the heating rate and the atmosphere under which the analysis is performed.
Reaction Chemistry and Ligand Dynamics
Ligand Exchange Reactions Involving 2-methoxyethanolate
Ligand exchange reactions are fundamental to the chemistry of coordination complexes and involve the replacement of one or more ligands in the coordination sphere of a metal center. numberanalytics.com For magnesium;2-methoxyethanolate, these reactions are crucial for modifying the compound's properties and for its use in further synthesis. The lability of magnesium complexes, meaning they undergo ligand exchange rapidly, is a key characteristic of their reactivity. libretexts.org
The substitution of the 2-methoxyethanolate ligand from a magnesium center can proceed through several mechanistic pathways, primarily categorized as dissociative, associative, or interchange mechanisms. libretexts.org
Dissociative Mechanism (S_N1-like): This mechanism involves a two-step process where the 2-methoxyethanolate ligand first detaches from the magnesium center, forming a coordinatively unsaturated intermediate. libretexts.org This intermediate then rapidly coordinates with the incoming ligand. The first step, the dissociation of the ligand, is typically the rate-determining step. libretexts.org The reaction rate in a purely dissociative mechanism is dependent only on the concentration of the magnesium complex and is independent of the incoming ligand's concentration. dalalinstitute.com For octahedral magnesium complexes, this pathway would involve the formation of a 5-coordinate intermediate. libretexts.org The activation entropy for this process is expected to be positive, reflecting the increase in disorder in the transition state. dalalinstitute.com
Associative Mechanism (S_N2-like): In this pathway, the incoming ligand first attacks the magnesium center, forming a higher-coordinate, transient intermediate, which then expels the outgoing 2-methoxyethanolate ligand. libretexts.org This mechanism is more common for complexes that are not sterically crowded and have available orbitals to accept the incoming ligand's electron pair. libretexts.org The reaction rate is dependent on the concentration of both the magnesium complex and the incoming ligand, following second-order kinetics. libretexts.org A negative entropy of activation is characteristic of this mechanism, indicating a more ordered transition state. libretexts.org
Interchange Mechanism (I): This is a concerted process where the bond to the incoming ligand starts to form as the bond to the outgoing ligand begins to break, without a distinct intermediate being formed. libretexts.org The interchange mechanism is further classified as dissociative interchange (I_d) if the breaking of the Mg-ligand bond is more advanced in the transition state, or associative interchange (I_a) if the formation of the new bond is more dominant. libretexts.org Many reactions of labile metal ions like Mg(II) are considered to proceed via an interchange mechanism. libretexts.org For aqueous Mg²⁺, anion exchange has been determined to follow a dissociative pathway. nih.gov
The specific mechanism for a this compound complex depends heavily on its structure. For instance, in the tetranuclear cluster [Mg₄(2-MeOCH₂CH₂O)₈Cl₄], the magnesium atoms are six-coordinate. intibs.pl Ligand substitution at these sterically hindered centers would likely favor a dissociative or interchange dissociative (I_d) mechanism. dalalinstitute.com
The properties of the incoming ligand significantly affect the rate and pathway of ligand exchange reactions. numberanalytics.com
Concentration: In an associative or interchange associative (I_a) mechanism, the reaction rate increases with the concentration of the incoming ligand. libretexts.org For dissociative pathways, the rate is largely independent of the incoming ligand's concentration, unless the second step (coordination of the new ligand) becomes rate-limiting. libretexts.orgdalalinstitute.com
Size (Steric Bulk): The size of the incoming ligand is a critical factor. rsc.org An increase in the steric bulk of the incoming ligand will decrease the rate of an associative reaction due to increased crowding in the transition state. dalalinstitute.com Conversely, a dissociative mechanism may be less affected by the incoming ligand's size but is highly sensitive to the steric crowding around the metal center itself. dalalinstitute.com
Denticity: Denticity refers to the number of donor atoms an incoming ligand uses to bind to the central metal. A bidentate or polydentate ligand can replace one or more monodentate 2-methoxyethanolate ligands. This is often thermodynamically favorable due to the chelate effect, which leads to an increase in entropy.
The following table summarizes the expected influence of incoming ligand properties on the different substitution mechanisms for this compound.
| Ligand Property | Dissociative (D) | Associative (A) | Interchange (I) |
| Concentration | Rate is largely independent of incoming ligand concentration. dalalinstitute.com | Rate is directly proportional to incoming ligand concentration. libretexts.org | Rate dependence varies (I_a is dependent, I_d is less so). libretexts.org |
| Size (Steric Bulk) | Rate is not significantly affected by the size of the incoming ligand. dalalinstitute.com | Rate decreases with increasing steric bulk of the incoming ligand. dalalinstitute.com | Rate decreases with increasing steric bulk. |
| Denticity | A multidentate ligand can capture the intermediate effectively. | The approach of a bulky multidentate ligand may be sterically hindered. | The concerted nature may be complex with multidentate ligands. |
Solvolysis is a specific type of substitution reaction where the solvent acts as the nucleophile, displacing a ligand. youtube.comyoutube.com The reaction of this compound in different solvent media is critical to understanding its stability and reactivity. These reactions are often S_N1-like, especially in polar, protic solvents. youtube.com
Protic Solvents (e.g., Water, Alcohols): In solvents like water or methanol (B129727), the solvent molecules can act as nucleophiles. The reaction would likely involve the protonation of the 2-methoxyethanolate ligand by the acidic proton of the solvent, followed by its departure as neutral 2-methoxyethanol (B45455). The solvent molecule then coordinates to the magnesium center. For example, in methanol (CH₃OH), the following reaction could occur: Mg(OCH₂CH₂OCH₃)₂ + 2 CH₃OH ⇌ Mg(OCH₃)₂ + 2 HOCH₂CH₂OCH₃
The table below outlines the expected reactivity of this compound in various solvent types.
| Solvent Type | Example Solvent | Expected Reactivity/Outcome |
| Protic, Polar | Water (H₂O), Ethanol (C₂H₅OH) | High reactivity. The solvent acts as a nucleophile, leading to the displacement of the 2-methoxyethanolate ligand and formation of magnesium hydroxide (B78521) or magnesium ethoxide, respectively. youtube.comyoutube.com |
| Aprotic, Polar | Tetrahydrofuran (B95107) (THF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate reactivity. The solvent can coordinate to the Mg center, potentially facilitating ligand exchange with other species in the solution. It is less likely to displace the primary ligand itself. libretexts.org |
| Aprotic, Nonpolar | Toluene, Hexane | Low reactivity. The solvent is unlikely to act as a nucleophile or effectively solvate charged intermediates, thus minimizing solvolysis. The compound may have low solubility. |
Reactivity of this compound as a Synthon
A synthon is a conceptual or actual chemical species that is a building block for a specific synthetic operation. This compound, as a source of both magnesium and the 2-methoxyethanolate anion, can be a valuable synthon in inorganic and materials chemistry.
This compound is expected to react readily with various halide sources. The nature of the product depends on the halide source and reaction stoichiometry.
Reaction with Hydrogen Halides (HX): Treatment with hydrogen halides like HCl would result in a simple acid-base reaction. The alkoxide ligand would be protonated to form the alcohol 2-methoxyethanol, and the corresponding magnesium halide would be formed. Mg(OCH₂CH₂OCH₃)₂ + 2 HCl → MgCl₂ + 2 HOCH₂CH₂OCH₃
Reaction with Other Metal Halides: Metathesis reactions can occur with other metal halides, leading to the formation of new alkoxide complexes and magnesium halides. This is a common route for synthesizing other metal alkoxides.
Reaction with Alkyl Halides (RX): While Grignard reagents are typically formed from magnesium metal and alkyl halides, the reaction of a magnesium alkoxide with an alkyl halide is less straightforward. libretexts.org However, under certain conditions, it could lead to ether formation (a variation of the Williamson ether synthesis) or other complex pathways.
A key example of reactivity with a halide source is the formation of halide-containing clusters. intibs.pl
The reaction of this compound with halide sources can lead to the formation of complex, polynuclear structures, including anion-bridged clusters.
A prominent example is the tetranuclear magnesium(II) complex with the formula [Mg₄(2-MeOCH₂CH₂O)₈Cl₄] . intibs.pl This cluster was synthesized and its structure was determined by X-ray crystallography.
Structural Features of [Mg₄(2-MeOCH₂CH₂O)₈Cl₄]:
The core of the cluster is a {Mg₄O₄} entity with a distorted cubane-like geometry.
The four magnesium atoms are bridged by oxygen atoms from the 2-methoxyethanolate ligands, which act as µ₃-bridging ligands.
Each magnesium atom is six-coordinate, achieving a distorted octahedral geometry.
The coordination sphere of each magnesium atom is completed by terminally bonded chloride ions and oxygen atoms from 2-methoxyethanolate ligands that are coordinated in both monodentate and bidentate (chelating) modes. intibs.pl
The bidentate coordination of the 2-methoxyethanolate ligand forms a stable five-membered ring. intibs.pl
This structure demonstrates that the 2-methoxyethanolate ligand can act as a bridge between multiple metal centers, facilitating the assembly of a polynuclear cluster, while the chloride anion plays a crucial role in satisfying the coordination requirements of the magnesium centers.
The crystallographic data for this anion-containing cluster is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉₅H₈₀Mn₂N₄O₈ (Note: The source mentions a Mn complex in the table, but describes a Mg complex in the text. Assuming the text description [Mg₄(2-MeOCH₂CH₂O)₈Cl₄] is the intended subject for this section). |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell a (Å) | 19.350 (5) |
| Unit Cell b (Å) | 26.401 (7) |
| Unit Cell c (Å) | 30.351 (9) |
| **Unit Cell Volume (ų) ** | 15505 (12) |
| Z | 8 |
| Data sourced from a study on a tetranuclear magnesium(II) complex. intibs.pl |
Mechanistic Studies of 2-methoxyethanolate Transformations within Magnesium Coordination Spheres
The transformation of the 2-methoxyethanolate ligand within the coordination sphere of magnesium is a subject of detailed mechanistic study, crucial for understanding the reactivity and catalytic applications of the parent compound, this compound. These transformations are primarily governed by ligand redistribution equilibria, aggregation-deaggregation dynamics, and reactions with external substrates.
At a fundamental level, the species present in a solution of a heteroleptic magnesium compound, such as a magnesium haloalkoxide or a mixed-ligand complex, are often dictated by the Schlenk equilibrium. wikipedia.org This equilibrium describes the disproportionation of a heteroleptic species into its homoleptic counterparts. For a generic magnesium alkoxide complex [LMg(OR)], this can be represented as a dynamic exchange leading to the formation of homoleptic species MgL₂ and Mg(OR)₂. The position of this equilibrium is sensitive to factors like the solvent, temperature, and the steric and electronic properties of the ligands involved. wikipedia.orgacs.org The use of chelating solvents like tetrahydrofuran (THF) or the addition of agents like dioxane can shift the equilibrium, often by stabilizing one of the species or precipitating a magnesium salt. wikipedia.orgacs.org
Table 1: Generalized Schlenk-Type Equilibrium for a Magnesium Alkoxide Complex
| Reactant (Heteroleptic) | Products (Homoleptic) | Influencing Factors |
| 2 LMg(OR) | MgL₂ + Mg(OR)₂ | Solvent Polarity, Temperature, Ligand Sterics |
This table illustrates the fundamental equilibrium that controls the speciation of mixed-ligand magnesium alkoxides in solution.
Mechanistic studies, including computational DFT calculations and kinetic analyses, have provided insight into the specific pathways of these transformations. Ligand exchange at magnesium centers, a key step in redistribution, can proceed through different mechanisms. For aqueous Mg²⁺, a dissociative mechanism for anion exchange is observed, where a ligand first dissociates from the primary solvation shell before a new one enters. nih.gov In contrast, studies on other bimetallic magnesium complexes suggest that ligand exchange can also occur via an associative mechanism, where the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, before the leaving group departs. nih.gov The operative mechanism is highly dependent on the steric bulk of the ligands and the coordination geometry of the magnesium center.
The 2-methoxyethanolate ligand, being bidentate, often forms stable chelate rings with the magnesium center. This chelation can influence the dynamics, often favoring monomeric species or specific dimeric structures where the ligand bridges two metal centers. The transformation of these aggregates is a key aspect of their reactivity. For instance, in catalytic processes, the active species may be a monomer that is in equilibrium with a less reactive dimeric or oligomeric resting state.
In the context of catalysis, the 2-methoxyethanolate ligand plays a direct role in the reaction mechanism. For example, in reactions like the ring-opening polymerization of lactide or the hydroboration of ketones, the magnesium alkoxide bond (Mg-O) is the reactive site. researchgate.netmdpi.com Catalytic cycles often commence with the coordination of a substrate molecule to the magnesium center. This is followed by the insertion of the substrate into the Mg-O bond. rsc.org
A proposed mechanistic cycle for a magnesium alkoxide-catalyzed reaction, such as the cyclisation of an alkynol, involves several key steps as detailed in the table below.
Table 2: Proposed Mechanistic Steps in Mg-Alkoxide Catalyzed Alkynol Cyclisation
| Step | Process | Description |
| 1 | Catalyst Activation | Deprotonation of the substrate alcohol by a pre-catalyst to form the active magnesium alkoxide species. rsc.org |
| 2 | Substrate Coordination | The alkyne moiety of another substrate molecule coordinates to the magnesium center. rsc.org |
| 3 | Insertion | The carbon-carbon triple bond inserts into the magnesium-oxygen bond of the alkoxide, forming a new carbon-oxygen and carbon-magnesium bond. rsc.org |
| 4 | Isomerization (optional) | An equilibrium may exist between the alkyne and an allene (B1206475) intermediate before insertion. rsc.org |
| 5 | Protonolysis | The resulting magnesacycle is protonated by another molecule of the substrate alcohol, releasing the cyclized product and regenerating the active magnesium alkoxide catalyst. rsc.org |
This table outlines a plausible catalytic cycle, demonstrating the direct involvement and transformation of the alkoxide ligand during catalysis. The 2-methoxyethanolate ligand would be expected to follow similar fundamental steps.
Furthermore, the reactivity of magnesium alkoxides extends to reactions with small molecules like carbon dioxide (CO₂). The insertion of CO₂ into the Mg-O bond to form a magnesium alkyl carbonate is a well-documented transformation. d-nb.info This reaction proceeds via nucleophilic attack of the alkoxide oxygen onto the electrophilic carbon of CO₂. Such transformations highlight the versatility of the 2-methoxyethanolate ligand to participate in a range of chemical reactions beyond simple structural roles.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental in understanding the nature of the chemical bonds and the three-dimensional structure of magnesium;2-methoxyethanolate.
The bond between magnesium and the oxygen of the 2-methoxyethanolate ligand is a critical determinant of the compound's structure and reactivity. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, can quantify the nature of this bond. While often described as primarily ionic due to the large electronegativity difference between magnesium and oxygen, these calculations can reveal the degree of covalent character.
Studies on related magnesium alkoxides have shown that the Mg-O bond possesses a significant degree of covalent contribution, which influences the geometry and stability of the complex. researchgate.netnih.gov This covalency arises from the overlap of magnesium's valence orbitals with the oxygen lone pair orbitals. The extent of this covalent character can be analyzed through various theoretical approaches, including Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide a quantitative measure of electron sharing and the topological properties of the electron density at the bond critical point.
Table 1: Representative Theoretical Bond Parameters for Mg-O Interactions in Magnesium Alkoxides (Note: This table presents typical values found in computational studies of various magnesium alkoxides and serves as an illustrative example for this compound.)
| Parameter | Calculated Value Range | Method |
| Mg-O Bond Length | 1.90 - 2.10 Å | DFT (B3LYP/6-31G*) |
| Covalent Character | 15 - 30% | NBO Analysis |
| Electron Density at BCP (ρ) | 0.06 - 0.10 a.u. | QTAIM |
| Laplacian of Electron Density (∇²ρ) | +0.20 - +0.40 a.u. | QTAIM |
Quantum chemical calculations are instrumental in predicting the most stable geometric structures and various possible conformations of this compound. physchemaspects.ru Given the flexibility of the 2-methoxyethanolate ligand, numerous conformers can exist. Computational methods can explore the potential energy surface of the molecule to identify the global minimum energy structure, as well as other low-energy isomers.
For a simple monomeric species, Mg(OCH₂CH₂OCH₃)₂, the calculations would likely predict a tetrahedral or distorted tetrahedral geometry around the magnesium center. However, magnesium alkoxides have a strong tendency to form multinuclear aggregates, such as dimers, trimers, or larger clusters, where the alkoxide ligands bridge between magnesium centers. nih.govresearchgate.net Computational modeling can predict the relative stabilities of these different aggregation states. The calculations would also account for the coordination of solvent molecules, if present, which can significantly influence the preferred structure. researchgate.netrsc.org
Density Functional Theory (DFT) Studies
DFT has become a workhorse in computational chemistry for studying medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational cost. nih.govgatech.edu
A primary application of DFT is to perform geometry optimizations to find the minimum energy structure of the molecule. physchemaspects.ru This process systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy. Once the optimized geometry is found, vibrational frequency calculations can be performed. physchemaspects.ru These calculations serve two main purposes:
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable point on the potential energy surface (a true minimum).
Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies can be used to simulate the IR spectrum of the molecule. By comparing the theoretical spectrum with experimental data, one can validate the predicted structure.
Table 2: Illustrative Calculated Vibrational Frequencies for a Magnesium Alkoxide Complex (Note: This table provides an example of typical vibrational modes and their calculated frequencies for a magnesium alkoxide, which would be analogous to what could be calculated for this compound.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(Mg-O) | 450 - 600 | Magnesium-Oxygen stretching |
| ν(C-O) | 1050 - 1150 | Carbon-Oxygen stretching |
| ν(C-H) | 2850 - 3000 | Carbon-Hydrogen stretching |
| δ(CH₂) | 1400 - 1480 | Methylene scissoring |
DFT is a powerful tool for investigating the mechanisms of reactions involving this compound. For instance, in its application as a catalyst for polymerization, DFT can be used to map out the entire reaction pathway. researchgate.net This involves:
Identifying Reactants, Products, and Intermediates: The structures and energies of all species involved in the reaction are calculated.
Locating Transition States: The transition state is the highest energy point along the reaction coordinate. DFT calculations can locate the geometry of the transition state and calculate its energy. The presence of a single imaginary frequency corresponding to the reaction coordinate confirms a true transition state.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
These studies can elucidate the step-by-step mechanism, for example, of how a monomer like lactide coordinates to the magnesium center and undergoes ring-opening. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Ligand Mobility and Solution Behavior
While quantum chemical calculations are excellent for studying static structures and reaction pathways of single molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of larger systems over time, such as the behavior of this compound in solution. nih.govmpg.denih.gov
MD simulations model the system as a collection of atoms that obey the laws of classical mechanics. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic positions. mpg.de
For this compound, MD simulations can provide insights into:
Ligand Mobility: The simulations can track the conformational changes of the 2-methoxyethanolate ligands over time, revealing their flexibility and how they interact with the magnesium center and each other.
Solvation Structure: In a solvent, MD simulations can reveal the structure of the solvation shell around the magnesium complex, including the number of solvent molecules in the first and second coordination spheres and their average residence times. nih.gov
Aggregation Dynamics: MD can be used to study the dynamic equilibrium between different aggregation states (monomers, dimers, etc.) in solution. It can show how these aggregates form and break apart over the simulation timescale.
Ion Mobility: In the context of electrolytes, MD simulations can be used to calculate transport properties such as the diffusion coefficient of the magnesium-containing species. nih.gov
These simulations provide a bridge between the molecular level and the macroscopic properties of the system, offering a more complete picture of the behavior of this compound in a realistic environment.
Applications in Materials Science and Catalysis
Precursors for Oxide Materials Synthesis
Magnesium alkoxides, in general, are utilized as precursors for the synthesis of various oxide materials due to their solubility in organic solvents and their ability to be converted to oxides upon thermal treatment.
Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance solid materials, often under vacuum. The selection of a suitable precursor is critical for the successful deposition of thin films.
Achieving precise control over film stoichiometry and ensuring conformal growth on complex topographies are significant challenges in the CVD of materials like MgO. The properties of the precursor play a direct role in addressing these challenges. However, there is a lack of specific studies in the available literature that discuss the use of magnesium 2-methoxyethanolate for controlling stoichiometry and achieving conformal growth of MgO films.
The sol-gel process is a versatile method for synthesizing a wide variety of materials, including ceramics. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. Magnesium alkoxides such as magnesium methoxide (B1231860) and magnesium ethoxide are known precursors in the non-aqueous sol-gel synthesis of magnesium fluoride (B91410) (MgF₂). rsc.org For instance, transparent sols of MgF₂ can be obtained from magnesium methoxide in methanol (B129727). rsc.org However, specific research documenting the use of magnesium 2-methoxyethanolate in the sol-gel processing of magnesium-containing ceramics like magnesium aluminate (MgAl₂O₄) or MgF₂ could not be identified in the available literature.
The synthesis of nanostructured materials has gained significant attention due to their unique properties compared to their bulk counterparts. Sol-gel methods are frequently employed for the production of magnesium oxide (MgO) nanoparticles, where a magnesium precursor is hydrolyzed to form a gel, which is then thermally treated. nih.gov Magnesium methoxide is a known precursor for the sol-gel synthesis of nanocrystalline MgO. While this indicates the potential utility of magnesium alkoxides in this area, there is no specific information in the reviewed literature on the application of magnesium 2-methoxyethanolate for the synthesis of nanostructured magnesium compounds.
Chemical Vapor Deposition (CVD) of Magnesium Oxide Films
Catalysis in Polymerization Reactions
Magnesium compounds are widely used as catalysts or co-catalysts in various polymerization reactions. For example, magnesium alkoxides can be components of Ziegler-Natta catalyst systems for olefin polymerization. There is evidence that systems containing magnesium and alkoxyethanol derivatives can initiate polymerization. For instance, a dialkylmagnesium-2-alkoxyethanol system has been shown to initiate the polymerization of styrene. However, specific studies detailing the catalytic activity of pure magnesium 2-methoxyethanolate in polymerization reactions are not described in the currently available scientific literature.
Future Directions in Magnesium;2 Methoxyethanolate Research
Design of Novel Magnesium;2-methoxyethanolate Complexes with Tunable Reactivity
The reactivity of this compound can be precisely controlled through the strategic design of its coordination environment. By introducing ancillary ligands, researchers can modulate the steric and electronic properties of the magnesium center, thereby fine-tuning its catalytic activity and selectivity.
Ligand-Induced Reactivity:
The choice of ancillary ligand plays a crucial role in dictating the reaction pathway. For instance, the use of bulky β-diketiminate ligands has been shown to enable the regioselective functionalization of fluoroarenes through either C-H or C-F bond activation, depending on the specific magnesium precursor used. rsc.org While not specific to the 2-methoxyethanolate ligand, these studies highlight a key principle: the ligand framework can be engineered to promote specific transformations. Future work in this area could involve synthesizing and characterizing novel this compound complexes bearing a variety of pincer-type nih.gov or scorpionate-type mdpi.com ligands to explore their efficacy in catalysis.
Control of Nuclearity:
The aggregation state of magnesium alkoxides, whether monomeric, dimeric, or larger clusters, significantly influences their reactivity. Dimeric magnesium(II) complexes, for example, have been proposed as the active species in the ring-opening polymerization (ROP) of lactides. nih.gov The design of ligands that can control the nuclearity of this compound complexes is a promising avenue for developing highly active and selective catalysts for polymerization and other organic transformations.
Table 1: Examples of Ligand Effects on Magnesium Complex Reactivity
| Ligand Type | Resulting Reactivity | Potential Application for this compound |
| β-Diketiminate | Regioselective C-H or C-F bond activation of fluoroarenes rsc.org | Catalytic functionalization of challenging substrates |
| Bisphenoxide | Chemoselective transesterification of (meth)acrylates nih.gov | Development of catalysts for fine chemical synthesis |
| PNNH-type Pincer | Homogeneous hydrogenation of imines and N-heteroarenes nih.gov | Design of catalysts for reduction reactions |
| Thiopyridyl Scorpionate | Stabilization of various coordination geometries mdpi.com | Creation of well-defined, single-site catalysts |
Exploration of this compound in Emerging Advanced Materials Systems
This compound serves as a valuable precursor for the synthesis of a variety of advanced materials, owing to its ability to decompose cleanly to form magnesium oxide and other functional materials.
Sol-Gel Synthesis of Nanomaterials:
The sol-gel process is a versatile method for preparing metal oxides with controlled morphology and properties. Magnesium alkoxides, including by extension this compound, can be used as precursors in sol-gel synthesis to produce magnesium oxide (MgO) nanocrystals. nih.govmdpi.com The choice of complexing agents and reaction conditions during the sol-gel process can influence the crystal growth and final properties of the MgO material. nih.gov Future research could focus on utilizing this compound in combination with other metal alkoxides to synthesize mixed-metal oxide nanoparticles with tailored functionalities for applications in catalysis, sensing, and electronics.
Precursor for Chemical Vapor Deposition (CVD):
Volatile metal alkoxides are often employed as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of thin films. While specific studies on this compound for MOCVD are not prevalent, related magnesium alkoxides have been investigated as precursors for electroceramic thin films. liverpool.ac.uk The volatility and decomposition characteristics of this compound could be systematically studied to assess its potential as an improved precursor for the deposition of MgO or other magnesium-containing films for optical and electronic applications.
Role in Polymer Synthesis:
Magnesium alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polyesters. core.ac.uk While a sodium complex containing a 2-methoxyethanolate ligand has been shown to be an efficient initiator for L-lactide polymerization, core.ac.uk the direct use of this compound for this purpose is an area ripe for exploration. Future studies could investigate the catalytic activity of well-defined this compound complexes in ROP, aiming to control the polymer's molecular weight and stereochemistry.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental work provides a powerful tool for the rational design of new catalysts and materials based on this compound.
Density Functional Theory (DFT) Studies:
DFT calculations can offer valuable insights into reaction mechanisms, transition state geometries, and the electronic structure of magnesium complexes. nih.govnih.gov For example, DFT studies have been used to understand the preference for transesterification over Michael addition in reactions catalyzed by magnesium bisphenoxide complexes. nih.gov Similar computational approaches can be applied to this compound to predict its reactivity with various substrates, guide the design of new ligands, and elucidate the mechanisms of catalytic cycles. chemrxiv.orgrptu.de
Table 2: Application of Computational Methods in Magnesium Chemistry
| Computational Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and catalyst stability nih.govnih.gov | Predicting reactivity and guiding ligand design |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving Mg²⁺ nih.gov | Modeling catalytic activity in complex environments |
| Dissipative Particle Dynamics (DPD) | Simulating self-assembly of polymers researchgate.net | Predicting the behavior of polymers synthesized using this compound initiators |
Predictive Modeling for Materials Science:
Computational methods are also crucial in predicting the properties of materials derived from this compound. For instance, modeling can be used to understand the growth mechanisms of MgO nanocrystals in sol-gel processes nih.gov or to predict the electronic and optical properties of thin films deposited from this precursor. This predictive capability can accelerate the discovery and optimization of new advanced materials. nih.gov
Sustainable Synthesis and Application of this compound Compounds
In an era of increasing environmental awareness, the development of sustainable chemical processes is paramount. Research into this compound is aligning with these principles through the exploration of green synthesis routes and environmentally benign applications.
Green Synthesis of Magnesium Compounds:
Recent research has demonstrated the "green synthesis" of magnesium oxide nanoparticles using plant extracts as reducing and capping agents. colab.wsmdpi.comnih.gov This approach avoids the use of harsh chemicals and represents a more sustainable method for producing magnesium-based nanomaterials. While not directly applied to the synthesis of this compound itself, these studies provide a framework for developing more environmentally friendly synthetic routes for magnesium alkoxides in general. Future work could explore the use of bio-derived solvents and reagents in the synthesis of this compound.
Catalysis for a Circular Economy:
Magnesium-based catalysts, including those derived from this compound, are being investigated for their role in a circular economy. A notable example is the use of magnesium catalysts for the conversion of carbon dioxide, a greenhouse gas, into valuable commodity chemicals. acs.org this compound could potentially be employed as a catalyst or catalyst precursor in such transformations, contributing to CO₂ utilization and the production of sustainable chemicals. Furthermore, its application in the transesterification of methyl (meth)acrylates points towards greener industrial synthesis of important monomers. nih.gov
Q & A
Q. What are the established synthetic routes for magnesium 2-methoxyethanolate, and how do reaction conditions influence purity?
Magnesium 2-methoxyethanolate is synthesized via alkoxide formation, typically by reacting magnesium metal or magnesium hydride with 2-methoxyethanol under anhydrous conditions. Critical parameters include:
- Solvent choice : Tetrahydrofuran (THF) or diethyl ether is preferred to stabilize the alkoxide intermediate .
- Temperature control : Exothermic reactions require cooling to prevent decomposition.
- Moisture exclusion : Use of Schlenk lines or gloveboxes is essential to avoid hydrolysis . Purity is assessed via elemental analysis and titrimetric methods for active magnesium content.
Q. Which spectroscopic and analytical techniques are optimal for characterizing magnesium 2-methoxyethanolate?
- FT-IR : Identifies characteristic Mg-O stretching vibrations (~400–500 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .
- NMR (¹H, ¹³C) : Limited utility due to paramagnetic broadening but can resolve methoxy and ethoxide protons in deuterated solvents like THF-d₈.
- X-ray diffraction : Resolves crystal structure and coordination geometry (e.g., tetrahedral vs. octahedral) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways .
Advanced Research Questions
Q. How does magnesium 2-methoxyethanolate compare to other metal alkoxides (e.g., sodium, potassium) in nucleophilic substitution reactions?
Magnesium 2-methoxyethanolate exhibits lower nucleophilicity compared to lighter alkali metal analogs (e.g., sodium/potassium salts) due to stronger Mg-O bonds. Key differences include:
- Reaction rate : Slower kinetics in SN² reactions, requiring elevated temperatures or catalytic activation .
- Solubility : Poor solubility in polar aprotic solvents (e.g., DMF) compared to sodium analogs, necessitating solvent optimization .
- Byproduct formation : Less prone to side reactions (e.g., elimination) in esterifications due to milder basicity .
Q. What strategies mitigate air/moisture sensitivity in catalytic applications of magnesium 2-methoxyethanolate?
- Inert atmosphere : Reactions must be conducted under argon/nitrogen with rigorously dried solvents .
- Stabilizing ligands : Addition of chelating agents (e.g., crown ethers) improves solubility and reduces hydrolysis .
- Encapsulation : Embedding the compound in mesoporous silica or polymer matrices extends shelf life .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported catalytic activity of magnesium 2-methoxyethanolate across studies?
Variations in catalytic performance often arise from:
- Purity differences : Trace moisture or residual alcohol drastically reduces reactivity. Standardize synthesis protocols .
- Coordination geometry : Tetrahedral vs. polymeric structures (observed in XRD) alter active site accessibility .
- Substrate specificity : Activity in esterification vs. polymerization varies with substrate electronic/steric profiles .
Methodological Tables
Q. Table 1: Comparative Reactivity of Metal Methoxyethanolates
| Property | Mg 2-Methoxyethanolate | Na 2-Methoxyethanolate | K 2-Methoxyethanolate |
|---|---|---|---|
| Nucleophilicity (Relative) | Low | High | Moderate |
| Thermal Stability (°C) | >200 | ~150 | ~180 |
| Solubility in DMF | Poor | High | Moderate |
Q. Table 2: Optimal Reaction Conditions for Esterification
| Parameter | Recommended Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Toluene or Xylene |
| Catalyst Loading | 5–10 mol% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
